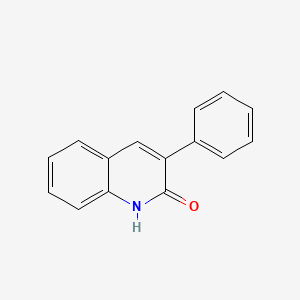

3-Phenyl-2(1H)-quinolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38035-81-3 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H11NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |

InChI Key |

ORXSOQFSAQHWSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3NC2=O |

Synonyms |

3-phenyl-2-quinolone |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 1h Quinolinone and Its Derivatives

Classical Cyclization Reactions for 2(1H)-Quinolinone Core Construction

Traditional methods for the synthesis of the 2(1H)-quinolinone core often rely on condensation and cyclization reactions of appropriately substituted anilines and carbonyl compounds. These methods, while established, often require harsh reaction conditions.

Conrad-Limpach-Knorr Synthesis Variants and Applications to 3-Phenyl-2(1H)-quinolinones

The Conrad-Limpach-Knorr synthesis is a classical method for producing quinolones through the reaction of anilines with β-ketoesters. The regiochemical outcome of this reaction, yielding either a 2-quinolinone or a 4-quinolinone, is highly dependent on the reaction temperature. quimicaorganica.orgwikipedia.org

Under thermodynamically controlled conditions, typically at higher temperatures (around 140-250 °C), the reaction favors the formation of 2-hydroxyquinolines (the tautomeric form of 2-quinolinones). wikipedia.org In this variant, known as the Knorr synthesis, the aniline (B41778) attacks the ester group of the β-ketoester to form a β-ketoanilide intermediate, which then undergoes cyclization. Conversely, at lower temperatures under kinetic control, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach synthesis) via attack at the keto group.

For the synthesis of 3-phenyl-2(1H)-quinolinone, a suitable β-ketoester bearing a phenyl group at the α-position is required. The general mechanism involves the initial formation of a β-anilinoacrylate from the condensation of an aniline with the β-ketoester. Subsequent thermal cyclization of this intermediate leads to the formation of the quinolinone ring. The use of high-boiling point solvents such as mineral oil or Dowtherm A can significantly improve the yields of the cyclization step. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Aniline | Ethyl 2-phenylacetoacetate | High Temperature (e.g., 250 °C), Dowtherm A | 4-Methyl-3-phenyl-2(1H)-quinolinone | Moderate to Good |

| Substituted Aniline | Diethyl phenylmalonate | Polyphosphoric acid, heat | 3-Phenyl-4-hydroxy-2(1H)-quinolinone | Varies |

Doebner Multicomponent Reactions and their Relevance

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to typically yield quinoline-4-carboxylic acids. jptcp.com While the classical Doebner reaction is primarily utilized for the synthesis of 4-substituted quinolines, modifications and variations of this reaction can be relevant to the synthesis of the quinolinone scaffold.

A related reaction, the Doebner-von Miller reaction, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. jptcp.com This reaction, and its variations, can be adapted for the synthesis of substituted quinolines and, by extension, quinolinones. For instance, the reaction of an aniline with an α,β-unsaturated ester could potentially lead to a dihydroquinolinone intermediate, which can then be oxidized to the corresponding 2(1H)-quinolinone. The synthesis of this compound via a direct Doebner-type reaction is not the most common route, as this reaction typically favors the formation of quinolines with a substituent at the 2- or 4-position. However, the principles of multicomponent reactions are being adapted in modern synthetic strategies.

Recent developments in Doebner-type reactions have focused on expanding the substrate scope, including the use of anilines with electron-withdrawing groups, which often give low yields in the conventional reaction. nih.gov These advancements may open up new avenues for the synthesis of a wider range of substituted quinolinones.

Gould-Jacobs Reactions in Quinolinone Synthesis

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be considered as tautomers of 4-quinolinones. wikipedia.org The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

This reaction is particularly relevant to the synthesis of 3-substituted-4-hydroxy-2(1H)-quinolinones. By choosing an appropriately substituted malonic ester, various groups can be introduced at the 3-position of the quinolinone ring. For the synthesis of derivatives of this compound, a phenylmalonic ester derivative could be employed.

The cyclization step in the Gould-Jacobs reaction typically requires high temperatures, often in high-boiling solvents like diphenyl ether or paraffin (B1166041) oil. researchgate.net Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net

| Aniline Derivative | Malonic Ester Derivative | Conditions | Product |

| Aniline | Diethyl (ethoxymethylene)malonate | 1. Condensation; 2. Thermal cyclization (>250 °C) | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |

| Substituted Aniline | Diethyl phenyl(ethoxymethylene)malonate | 1. Condensation; 2. Thermal cyclization | Ethyl 4-hydroxy-3-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic methods have increasingly turned to transition-metal catalysis and organocatalysis to achieve the synthesis of this compound and its derivatives under milder conditions with greater efficiency and functional group tolerance.

Palladium-Catalyzed C-C and C-N Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the construction of the this compound scaffold through various C-C and C-N bond-forming reactions.

One common strategy involves the palladium-catalyzed coupling of a pre-formed 2(1H)-quinolinone with a phenylating agent. For example, a 3-halo-2(1H)-quinolinone can undergo a Suzuki or Stille coupling with a phenylboronic acid or phenyltin reagent, respectively, to introduce the phenyl group at the 3-position.

Alternatively, intramolecular cyclization reactions catalyzed by palladium are widely used. A prominent example is the Heck reaction, where an N-aryl-α,β-unsaturated amide undergoes intramolecular cyclization. For the synthesis of this compound, an N-(2-halophenyl)-3-phenylacrylamide could be used as a substrate. The palladium catalyst facilitates the intramolecular C-C bond formation between the aromatic ring and the β-carbon of the acrylamide, leading to the quinolinone product. nih.gov

Another approach is the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes in the presence of carbon monoxide. This reaction can lead to the formation of 3-substituted quinolin-2(1H)-ones. nih.gov

| Starting Material(s) | Catalyst/Reagents | Reaction Type | Product | Yield (%) |

| 3-Bromo-2(1H)-quinolinone, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | This compound | Good to Excellent |

| N-(2-iodophenyl)cinnamamide | Pd(OAc)₂, PPh₃, base | Intramolecular Heck Reaction | This compound | Good |

| 2-Iodoaniline, Phenylacetylene, CO | Pd(OAc)₂, Pyridine (B92270) | Carbonylative Annulation | This compound | Moderate |

Metal-Free and Organocatalytic Strategies for this compound Formation

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of quinolinones, driven by the desire for more sustainable and cost-effective synthetic routes.

One approach involves the use of hypervalent iodine reagents to mediate the intramolecular cyclization of N-arylcinnamamides. For instance, phenyliodine bis(trifluoroacetate) (PIFA) can promote the oxidative cyclization of N-alkyl-N-phenylcinnamides to afford 3-arylquinolin-2-ones. mdpi.com

Organocatalytic methods often employ small organic molecules to catalyze the desired transformations. For the synthesis of quinolinone derivatives, organocatalysts can be used to promote cascade reactions that build the heterocyclic ring system in a single pot. For example, a Michael addition followed by an intramolecular condensation could be catalyzed by an organic base or acid. While specific examples for the direct synthesis of this compound using organocatalysis are still emerging, the field is rapidly advancing.

Transition-metal-free direct C-H arylation has also been explored for the synthesis of 3-aryl-2(1H)-quinolinones. This can be achieved using diaryliodonium salts as the arylating agent, providing a direct method to functionalize the C-H bond at the 3-position of the quinolinone ring. nih.gov

| Substrate | Catalyst/Reagent | Method | Product |

| N-Methyl-N-phenylcinnamamide | Phenyliodine bis(trifluoroacetate) (PIFA), BF₃·OEt₂ | Oxidative Cyclization | 1-Methyl-3-phenyl-2(1H)-quinolinone |

| 2(1H)-Quinolinone | Diphenyliodonium salt, base | Direct C-H Arylation | This compound |

Green Chemistry Principles in this compound Synthesis: Solvent-Free and Microwave-Assisted Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of quinolinone derivatives, solvent-free and microwave-assisted protocols have emerged as powerful tools, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.orgsci-hub.catnih.gov

Microwave irradiation, as an alternative energy source, can significantly accelerate organic reactions. nih.gov In the context of quinolinone synthesis, microwave-assisted methods have been employed for various cyclization and condensation reactions. For instance, the synthesis of quinazolinone derivatives has been achieved with high efficiency using microwave heating, which can reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov One notable solvent-free approach involves the reaction of 2-aminoaryl ketones with other components under microwave irradiation, which simplifies the work-up procedure and minimizes waste generation. rsc.org A study on the synthesis of quinoline (B57606) derivatives demonstrated that a microwave-assisted neat (solvent-free) condition was superior to solvent-based systems, affording moderate to good yields of the desired products in a significantly shorter time frame. rsc.org

These green methodologies not only offer environmental benefits but also provide practical advantages for laboratory and industrial-scale synthesis. The combination of solvent-free conditions and microwave assistance represents a sustainable and efficient strategy for accessing the this compound scaffold and its derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline/Quinazolinone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Anilines, Aryl aldehydes, Styrene | p-sulfonic acid calix researchgate.netarene, Microwave (200 °C), neat | Substituted quinolines | 40-68% | 20-25 min | rsc.org |

| 2-halobenzoic acids, Amidines | FeCl3, Cs2CO3, H2O, Microwave | Quinazolinone derivatives | up to 78% | 30 min | sci-hub.cat |

| 2-aminoaryl ketones, Orthoesters, Ammonium (B1175870) acetate | Solvent-free, Catalyst-free, 100 °C | 2,4-Disubstituted quinazolines | 88-94% | 90-120 min | researchgate.net |

Multicomponent Reaction Strategies for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity, making them ideal for the construction of libraries of bioactive compounds.

One-pot three-component reactions have been successfully employed for the synthesis of various quinoline and quinazolinone cores. researchgate.netacs.orgrsc.org These reactions typically involve the condensation of an amine, a carbonyl compound, and a third component that facilitates cyclization to the desired heterocyclic system. For instance, a copper-catalyzed three-component reaction has been developed for the synthesis of a series of quinazoline (B50416) derivatives in moderate to good yields. rsc.org Another efficient, solvent-free, and catalyst-free one-pot synthesis of 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate, affording high yields of the products. researchgate.net These methods highlight the versatility of one-pot strategies in assembling complex heterocyclic scaffolds from simple and readily available starting materials.

Table 2: Examples of One-Pot Three-Component Synthesis of Quinazoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-aminoaryl ketones | Orthoesters | Ammonium acetate | Solvent-free, Catalyst-free, 100 °C | 2,4-Disubstituted quinazolines | 76-94% | researchgate.net |

| 2-Aminobenzophenones | Nitriles | - | 60 °C, air | 3-Aryl-4-carbonylmethyl-3,4-dihydroquinazolines | up to 97% | acs.org |

| 2-aminobenzamides | Aldehydes | - | Copper catalyst | Quinazolines | Moderate to good | rsc.org |

The Ugi reaction is a versatile four-component reaction (4-CR) that typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rsc.orgnih.gov This reaction is renowned for its ability to generate a high degree of molecular diversity and has been adapted for the synthesis of various heterocyclic systems, including quinolinones.

A notable application is the rapid access to the quinolin-2-(1H)-one scaffold through a sequential four-component Ugi–Knoevenagel condensation. rsc.org This reaction utilizes an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide. The process affords the desired quinolin-2-(1H)-one products in moderate to good yields (49–71%). rsc.org Interestingly, the choice of reactants can influence the reaction pathway. When aromatic aldehydes with electron-withdrawing groups or isocyanides with aromatic or ester units are used, a mixture of the quinolin-2-(1H)-one and an α-amino amide (a typical Ugi three-component adduct) is formed. rsc.org This highlights the tunability of the Ugi reaction for generating diverse molecular scaffolds.

Table 3: Synthesis of Quinolin-2-(1H)-ones via a Sequential Ugi–Knoevenagel Condensation

| Amine Component | Aldehyde Component | Acid Component | Isocyanide Component | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aminophenylketone | Aromatic aldehyde (with electron-donating groups) | Cyanoacetic acid | Aliphatic isocyanide | 49-71% | rsc.org |

| Aminophenylketone | Aromatic aldehyde (with electron-withdrawing groups) | Cyanoacetic acid | Aromatic/Ester isocyanide | Mixture of quinolinone and Ugi adduct | rsc.org |

Regioselective Synthesis and Functionalization of the this compound Nucleus

The functionalization of the pre-formed this compound nucleus is a crucial strategy for the synthesis of derivatives with tailored properties. Regioselective reactions that allow for the introduction of substituents at specific positions of the quinolinone core are of particular interest.

The C-3 and C-4 positions of the quinolinone ring are common sites for functionalization. The electronic nature of the quinolinone system and the presence of directing groups can influence the regioselectivity of these reactions. While direct C-H functionalization at the C-3 position of quinolines has been reported, often guided by directing groups, the presence of the phenyl group at C-3 in the target compound presents a unique synthetic challenge and opportunity. nih.govnih.gov

The synthesis of 4-aryl-2-quinolinones has been achieved through a ligand-promoted triple sequential C–H activation of propionamides, which ultimately introduces a substituted aryl group at the C-4 position. nih.gov This method allows for the regioselective introduction of a second aryl group at the 4-position of the quinolinone ring. nih.gov The development of methods for the direct and selective functionalization of the C-3 phenyl group or the C-4 position of the this compound core remains an active area of research.

Modification at the N-1 position of the 2(1H)-quinolinone ring is a common strategy to expand the chemical space and modulate the biological activity of these compounds. N-alkylation and N-arylation reactions are the primary methods used for this purpose.

N-Alkylation: The alkylation of the nitrogen atom in the quinolin-2(1H)-one system can be achieved using various alkylating agents in the presence of a base. researchgate.net Studies on the alkylation of quinolin-2(1H)-one and its substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF have shown that a mixture of N-alkylation and O-alkylation products can be formed, with N-alkylation being the major pathway in many cases. researchgate.net The regioselectivity of the alkylation can be influenced by the substitution pattern on the quinolinone ring. researchgate.net

N-Arylation: N-arylation introduces an aryl group at the N-1 position, which can significantly impact the compound's properties. The Chan-Lam cross-coupling reaction is a powerful method for N-arylation and has been successfully applied to 3-formyl-2-quinolones. researchgate.netnih.gov This copper-catalyzed reaction utilizes arylboronic acids as the arylating agents and proceeds under relatively mild conditions. researchgate.netnih.gov A variety of substituted phenylboronic acids can be used, allowing for the synthesis of a diverse library of N-aryl-3-substituted-2-quinolones. researchgate.netnih.gov

Table 4: N-Arylation of 3-Formyl-2-quinolone using Chan-Lam Coupling

| Quinolone Substrate | Arylboronic Acid | Catalyst/Base/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Formyl-2-quinolone | Phenylboronic acid | Cu(OAc)2, Pyridine, DMF | 80 °C, 24 h | 58% | nih.gov |

| 3-Formyl-2-quinolone | 4-Methylphenylboronic acid | Cu(OAc)2, Pyridine, DMF | 80 °C, 24 h | - | researchgate.net |

| 3-Formyl-2-quinolone | 4-Methoxyphenylboronic acid | Cu(OAc)2, Pyridine, DMF | 80 °C, 24 h | - | researchgate.net |

Halogenation and Other Electrophilic Substitutions on the Quinolone Ring

The this compound scaffold, also known as 3-phenylcarbostyril, possesses two aromatic rings: the phenyl substituent at the 3-position and the fused benzene (B151609) ring of the quinolone core. In electrophilic aromatic substitution (EAS) reactions, the fused benzene ring is the typical site of reaction due to the electronic nature of the quinolinone system.

The reactivity and regioselectivity of the quinolinone core are governed by the substituent effects of the lactam functionality. The nitrogen atom of the lactam acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. Consequently, electrophilic substitution on the this compound ring is predicted to occur preferentially at the C6 and C8 positions.

Halogenation:

Bromination of the quinolinone ring can be effectively achieved using standard brominating agents. For instance, the bromination of a similar core, 3-(phenylmethyl)-2(1H)-quinolinone, is carried out using N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607), yielding the 6-bromo derivative. This demonstrates the regioselective nature of the halogenation on the electron-rich carbocyclic portion of the quinolinone nucleus. Chlorination is expected to proceed under similar principles, employing reagents like N-chlorosuccinimide (NCS).

Nitration:

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). In accordance with the directing effects of the lactam group, the nitration of this compound is expected to yield a mixture of 6-nitro-3-phenyl-2(1H)-quinolinone and 8-nitro-3-phenyl-2(1H)-quinolinone.

The table below summarizes common electrophilic substitution reactions on the this compound ring.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) or NBS | 6-Bromo-3-phenyl-2(1H)-quinolinone, 8-Bromo-3-phenyl-2(1H)-quinolinone |

| Chlorination | Cl₂ / Lewis Acid (e.g., AlCl₃) or NCS | 6-Chloro-3-phenyl-2(1H)-quinolinone, 8-Chloro-3-phenyl-2(1H)-quinolinone |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3-phenyl-2(1H)-quinolinone, 8-Nitro-3-phenyl-2(1H)-quinolinone |

Mechanistic Investigations of 3 Phenyl 2 1h Quinolinone Chemical Transformations

Reaction Mechanism Studies of Core Ring-Forming Processes

The formation of the 3-phenyl-2(1H)-quinolinone core can be achieved through various synthetic strategies, each with its own mechanistic nuances.

One prominent method involves the intramolecular cyclization of N-aryl cinnamides. This reaction, often promoted by strong acids like triflic anhydride (B1165640), proceeds through a proposed mechanism involving the formation of a key intermediate. organic-chemistry.org For instance, the reaction of N-aryl cinnamides with triflic anhydride in N,N-dimethyl trifluoroacetamide (B147638) (DTA) under mild conditions provides polysubstituted quinolin-2(1H)-ones. organic-chemistry.org

Another approach utilizes a tandem ring-closure-aryl-migration of a 2'-amino chalcone (B49325) epoxide. thieme-connect.com The reaction, when promoted by triflic acid, is believed to proceed through several key steps. Initially, the epoxide ring is opened, followed by a nucleophilic attack of the amino group to form a six-membered ring intermediate. thieme-connect.com This intermediate, a 2-aryl-3-hydroxy-tetrahydro-4(1H)-quinolone, can then undergo a protonation and subsequent anchimeric assistance from the C2-aryl group, leading to the formation of a phenonium ion. thieme-connect.com This ultimately results in the formation of the 3-phenyl-4(1H)-quinolone. thieme-connect.com

Palladium-catalyzed reactions have also emerged as powerful tools for constructing the quinolinone scaffold. For example, the cyclization of N-(2-formylaryl)alkynamides catalyzed by Pd(OAc)2 is thought to proceed via an oxypalladation of the alkyne. organic-chemistry.org Similarly, a transition-metal-free approach using K2CO3 under microwave irradiation can promote the radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides to form quinolin-2(1H)-ones. acs.org

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have provided deeper insights into the mechanisms of related reactions. For instance, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, which can lead to precursors of quinolinone-like structures, has been shown to proceed through the formation of zwitterionic intermediates, a finding that differs from earlier postulations of a Diels-Alder type mechanism. mdpi.com

The following table summarizes various synthetic methods for quinolinone derivatives and their proposed mechanistic features.

| Starting Material(s) | Reagents/Conditions | Key Mechanistic Feature | Product Type |

| N-aryl cinnamides | Triflic anhydride, DTA | Intramolecular cyclization | Polysubstituted quinolin-2(1H)-ones organic-chemistry.org |

| 2'-Amino chalcone epoxide | Triflic acid | Tandem ring-closure-aryl-migration via phenonium ion | 3-Phenyl-4(1H)-quinolone thieme-connect.com |

| N-(2-formylaryl)alkynamides | Pd(OAc)2 | Oxypalladation of alkyne | 2-Quinolinone derivatives organic-chemistry.org |

| N-aryl-β-bromo-α,β-unsaturated amides | K2CO3, microwave | Radical cyclization | Quinolin-2(1H)-ones acs.org |

| 2-Methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate | - | Formation of zwitterionic intermediates | Precursors to quinolinone-like structures mdpi.com |

Stereochemical Aspects in this compound Synthesis and Rearrangements

The stereochemistry of this compound and its derivatives is a critical aspect, particularly in the context of their biological activity. The synthesis of specific stereoisomers often requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts.

The synthesis of cis- and trans-isomers of 4-amino-2-phenyl-1,2,3,4-tetrahydroquinoline has been achieved, with the relative stereochemistry determined by ¹H-NMR. tandfonline.com The reduction of 2,3-dihydro-2-phenyl-4(1H)-quinolone oxime with TiCl₃ in the presence of NaBH₃CN yields the cis-isomer. tandfonline.com Conversely, the trans-isomer can be synthesized from cis-4-hydroxy-2-phenyl-1,2,3,4-tetrahydroquinoline via a 4-azido derivative, which is then reduced with LiAlH₄. tandfonline.com The conformation of the tetrahydroquinoline ring, with the 2-phenyl substituent in an equatorial orientation, plays a key role in determining the stereochemical outcome. tandfonline.com

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for assigning the stereochemistry of diastereomers of functionalized 2,3-dihydroquinolin-4(1H)-ones. rsc.org For example, in the case of 2,3-diphenyl-2,3-dihydroquinolin-4(1H)-one, key NOE interactions between the methyl group and protons on the phenyl rings can be used to differentiate between diastereomers. rsc.org

The stereochemistry of rearrangement reactions is also of significant interest. For instance, in a tandem iminium cyclization and Smiles rearrangement, the stereochemistry of the starting material can be used to decipher the mechanistic pathway of the reaction. acs.org

The following table highlights key findings related to the stereochemistry of this compound derivatives.

| Compound | Method of Stereochemical Control/Analysis | Key Finding |

| 4-Amino-2-phenyl-1,2,3,4-tetrahydroquinoline | Synthesis of separate cis and trans isomers, ¹H-NMR analysis | The reduction of the corresponding oxime leads to the cis-isomer, while a multi-step synthesis from the hydroxy derivative yields the trans-isomer. tandfonline.com |

| Functionalized 2,3-dihydroquinolin-4(1H)-ones | NOE spectroscopy | NOE interactions are crucial for assigning the correct stereochemistry to diastereomers. rsc.org |

| Products of tandem iminium cyclization and Smiles rearrangement | Use of stereochemically defined starting materials | The stereochemical outcome of the reaction provides insights into the underlying mechanism. acs.org |

Understanding Rearrangement Reactions Involving this compound Intermediates

Rearrangement reactions provide a powerful avenue for the synthesis of complex molecular architectures from simpler precursors. Intermediates derived from this compound are known to undergo a variety of interesting and synthetically useful rearrangements.

One notable example is the Schmidt rearrangement. The treatment of (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones with sodium azide (B81097) and sulfuric acid in chloroform (B151607) leads to the formation of (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones. derpharmachemica.com This rearrangement proceeds via aryl migration without shifting the exocyclic double bond to an endocyclic position. derpharmachemica.com

Acid-catalyzed rearrangements of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides can also lead to the formation of 3-hydroxyquinolin-2-ones. acs.org A combined experimental and DFT mechanistic study revealed three competing reaction channels for the formation of 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones: ring-closure via the ipso site, ring-closure via a 1,2-Cl shift, and ring-closure via the ortho site. acs.org

Furthermore, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates can lead to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones through a series of rearrangements. researchgate.net These transformations are often facilitated by acidic conditions, such as boiling acetic acid or concentrated hydrochloric acid. researchgate.net

The following table provides examples of rearrangement reactions involving this compound intermediates.

| Starting Material | Reagents/Conditions | Type of Rearrangement | Product |

| (E)-2-Arylidene-3-phenyl-2,3-dihydro-1H-inden-1-one | NaN₃/H₂SO₄, CHCl₃ | Schmidt Rearrangement | (E)-3-Arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-one derpharmachemica.com |

| N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamide | CF₃CO₂H or AcOH/H₂SO₄ | Acid-catalyzed rearrangement | 1-Benzyl-3-hydroxy-4-arylquinolin-2(1H)-one acs.org |

| 3-Phenyl-3-aminoquinoline-2,4-dione and isothiocyanates | Acetic acid or HCl | Molecular rearrangement | Spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones researchgate.net |

Role of Intermediates in Derivatization Pathways

The derivatization of the this compound scaffold is crucial for modulating its biological activity and physicochemical properties. The strategic use of reactive intermediates plays a pivotal role in these derivatization pathways.

The synthesis of various aminoquinazolinones with antimycobacterial activity often proceeds through a multi-step sequence involving several key intermediates. nih.gov For instance, a cyclization reaction with a substituted phenyl isothiocyanate can afford a thioxo intermediate. nih.gov This intermediate can then be chlorinated using phosphorus oxychloride to yield a more reactive species, which can subsequently be functionalized to introduce an amino group. nih.gov

The formation of pyrimido[5,4-c]quinolines can also involve the in situ generation of a carbodiimide (B86325) intermediate. nih.gov This intermediate, formed from a thiourea (B124793) derivative, undergoes an electrocyclic ring closure upon heating to yield the final tricyclic product. nih.gov

The following table illustrates the role of key intermediates in the synthesis of various derivatives.

| Target Derivative | Key Intermediate | Role of Intermediate |

| Azaisoflavones | 2-Aryl-3-hydroxy-tetrahydro-4(1H)-quinolone | Undergoes acid-catalyzed rearrangement to form the final product. thieme-connect.com |

| Aminoquinazolinones | Thioxo intermediate, chlorinated intermediate | Serves as a platform for further functionalization and introduction of diverse substituents. nih.gov |

| Pyrimido[5,4-c]quinolines | Carbodiimide intermediate | Undergoes electrocyclic ring closure to form the tricyclic core. nih.gov |

Advanced Spectroscopic and Structural Analysis of 3 Phenyl 2 1h Quinolinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-phenyl-2(1H)-quinolinone, offering precise information about the chemical environment of each atom.

1D NMR (¹H, ¹³C, ¹⁵N) Spectral Interpretation and Chemical Shift Analysis.ikm.org.mytsijournals.comrsc.orgkoreascience.krresearchgate.net

One-dimensional NMR spectra provide fundamental structural information. In the ¹H NMR spectrum of this compound, the protons of the quinolinone and phenyl rings typically appear in the aromatic region, generally between δ 6.7 and 8.1 ppm. ikm.org.my A broad singlet corresponding to the N-H proton is also characteristic and can be observed at varying chemical shifts, for instance, around δ 12.00 ppm, depending on the solvent and concentration. ikm.org.my The proton at the C4 position of the quinolinone ring often presents as a distinct singlet. ikm.org.my

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C2) of the quinolinone ring showing a characteristic downfield shift to around δ 161.0-169.8 ppm due to the influence of the adjacent nitrogen and its carbonyl nature. ikm.org.myrsc.org The aromatic carbons of both the quinolinone and phenyl rings resonate in the range of approximately δ 114 to 146 ppm. tsijournals.comrsc.org The specific chemical shifts are influenced by the electronic effects of the substituents and the heteroatom.

While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom. In related triazene (B1217601) systems, the nitrogen chemical shifts can vary significantly, and for a 1,2,3-triazene moiety, the N2 nitrogen has been observed in the +70 ppm range on the nitromethane (B149229) scale. semanticscholar.org

¹H and ¹³C NMR Chemical Shift Data for this compound and related derivatives.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~12.30 | N-H proton (broad singlet) ikm.org.my |

| ¹H | ~8.09 | Quinoline (B57606) C4-H (singlet) ikm.org.my |

| ¹H | 6.69 - 7.99 | Aromatic protons (multiplets) ikm.org.my |

| ¹³C | ~169.8 | C=O (C2) ikm.org.my |

| ¹³C | 111.8 - 152.0 | Aromatic carbons ikm.org.my |

2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry.ikm.org.myscience.govbohrium.comresearchgate.net

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and confirming its connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of adjacent protons in the phenyl and quinolinone rings. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. science.govprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-4 bond) correlations between protons and carbons. science.govprinceton.edu This is particularly useful for identifying the connection between the phenyl ring and the quinolinone core, for example, by observing a correlation from the protons on the phenyl ring to the C3 carbon of the quinolinone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. science.gov This can be used to determine the stereochemistry and preferred conformation of the molecule by observing through-space interactions between protons on the phenyl ring and the quinolinone scaffold.

Together, these 2D NMR experiments provide a complete and detailed picture of the molecular structure of this compound. science.govbohrium.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting.ikm.org.myrsc.orgcambridge.org

Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in this compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound displays several characteristic absorption bands. A prominent band in the region of 1647-1678 cm⁻¹ is attributed to the C=O stretching vibration of the amide group in the quinolinone ring. ikm.org.myrsc.org The N-H stretching vibration can be observed as a broad band in the range of 3397-3588 cm⁻¹. ikm.org.myrsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. ikm.org.my

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations and the C=O stretch are also observable in the Raman spectrum and can be used for structural confirmation.

Characteristic FT-IR Absorption Frequencies for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3397 - 3588 | Stretching ikm.org.myrsc.org |

| C-H (aromatic) | > 3000 | Stretching ikm.org.my |

| C=O (amide) | 1647 - 1678 | Stretching ikm.org.myrsc.org |

| C=C (aromatic) | 1450 - 1600 | Stretching ikm.org.my |

Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.ikm.org.mycambridge.orgrsc.org

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

MS (Mass Spectrometry) : In electron ionization (EI) mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure. Common fragmentation pathways may involve the loss of small molecules like CO or HCN. libretexts.orgmsu.edu

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula. ikm.org.myrsc.org This is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass. For example, the calculated mass for a related derivative, C₂₂H₁₅F₃N [M+H]⁺, was found to be 350.1157, with the experimental value being 350.1145. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation.bohrium.comcambridge.org

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique reveals:

Bond lengths and angles : Providing accurate measurements of the molecular geometry.

Absolute stereochemistry : Unambiguously determining the spatial arrangement of atoms in chiral molecules.

Conformation : Elucidating the preferred three-dimensional shape of the molecule in the solid state, including the dihedral angle between the phenyl ring and the quinolinone system. bohrium.com

Intermolecular interactions : Revealing how molecules pack in the crystal, including hydrogen bonding and π-π stacking interactions, which can influence the physical properties of the compound. bohrium.com

For example, in a related dihydroquinolinone derivative, X-ray crystallography revealed a monoclinic crystal system with a P21/c space group. cambridge.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis.rsc.org

UV-Visible spectroscopy probes the electronic transitions within the molecule and provides information about the extent of conjugation. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system of the aromatic rings and the enone moiety.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. For instance, binding of metal cations to related 2-phenyl-3-hydroxy-4-quinolones can cause a noticeable shift in the absorption bands, indicating an interaction with the chromophore. rsc.org In some cases, a bathochromic (red) shift is observed with increasing solvent polarity. redalyc.org

Computational and Theoretical Chemistry Studies of 3 Phenyl 2 1h Quinolinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and predict the optimized molecular geometry of quinoline (B57606) derivatives. nih.govbohrium.com These calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable state. bohrium.comacs.orgchesci.com

For instance, theoretical studies on the isomeric 2-oxo-4-phenyl quinoline show excellent agreement between the geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction. chesci.com The bond length of the C=O group and the planarity of the quinoline ring system are key parameters that are accurately predicted. The delocalization of electron density, influenced by the carbonyl group and the adjacent phenyl ring, leads to specific variations in bond lengths, such as the elongation of the C1-C2 bond compared to the C2-C3 bond. chesci.com These computational methods are routinely applied to confirm the structures of newly synthesized quinoline derivatives. chemrxiv.orgnih.gov

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for 2-oxo-4-phenyl quinoline Data extracted from a study on an isomer of the target compound.

| Parameter | Bond Length (Å) - B3LYP/6-31G(d,p) | Bond Length (Å) - HF/6-31G(d,p) | Bond Length (Å) - Experimental |

| C1-C2 | 1.434 | 1.420 | 1.420 |

| C2-C3 | 1.346 | 1.377 | 1.355 |

| C8-C9 | 1.394 | 1.417 | 1.413 |

Source: Adapted from reference chesci.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution on a molecule and predict its reactive sites. capes.gov.br The MEP surface displays regions of varying electron density, where red (negative potential) indicates areas prone to electrophilic attack and blue (positive potential) indicates sites susceptible to nucleophilic attack. lew.ro

In studies of related quinolinone structures, MEP analyses consistently identify the carbonyl oxygen atom as a region of high electron density (deep red), making it a primary site for electrophilic interactions. chesci.comlew.roresearchgate.net Conversely, the hydrogen atom attached to the quinoline nitrogen (N-H) typically appears as a region of positive electrostatic potential (blue), highlighting its role as a potential hydrogen bond donor and a site for nucleophilic attack. lew.roresearchgate.net This information is vital for understanding intermolecular interactions and predicting how the molecule will engage with biological targets or other reagents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. lew.roajchem-a.com

For quinoline derivatives, FMO analysis reveals how electronic charge is transferred within the molecule during excitation. lew.roresearchgate.net In many cases, the HOMO is localized on the fused quinoline ring system, while the LUMO is concentrated on the phenyl substituent, or vice versa, depending on the specific substitution pattern. lew.ro DFT calculations are used to determine the energies of these orbitals and the resulting energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

| Phenyl-7,8-dihydro- lew.rovulcanchem.com-dioxolo[4,5-g]quinolin-6(5H)-one | B3LYP/6-31G* | -5.35 | -0.43 | 4.92 |

| 2-oxo-4-phenyl quinoline | B3LYP/6-31G(d,p) | -6.21 | -1.71 | 4.50 |

| 4-hydroxy-1-methyl-3-(pyridin-2-yl)-quinolin-2(1H)-one (Derivative) | B3LYP/6-311++G(d,p) | -5.89 | -2.14 | 3.75 |

| 4-hydroxy-1-methyl-3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (Derivative) | B3LYP/6-311++G(d,p) | -5.84 | -2.11 | 3.73 |

Sources: Adapted from references chesci.comnih.govlew.roresearchgate.net

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a critical role in determining the supramolecular architecture and crystal packing of molecules. Computational methods like NCI analysis, based on the Reduced Density Gradient (RDG), and Hirshfeld surface analysis are employed to visualize and quantify these weak interactions. capes.gov.brresearchgate.netsemanticscholar.org

While specific NCI studies on 3-Phenyl-2(1H)-quinolinone are not extensively documented, research on analogous quinoxalinone and quinoline derivatives demonstrates the power of these techniques. bohrium.comresearchgate.net Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for the decomposition of the crystal packing into individual contributions from different types of intermolecular contacts (e.g., C-H···O, C-H···π, π-π stacking). researchgate.net This provides a deep understanding of the forces that guide the self-assembly of the molecules in the solid state.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, serving as a powerful tool for structural verification. acs.orgresearchgate.netresearchgate.net Theoretical calculations can generate simulated Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra that can be compared with experimental data. acs.orgchemrxiv.org

For IR and Raman spectra, calculations can predict vibrational frequencies. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, resulting in excellent agreement with experimental spectra. chesci.comresearchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. bohrium.comlew.ro Studies on the closely related 2-oxo-4-phenyl quinoline have shown a strong correlation between the computed and observed NMR and IR data, confirming the accuracy of the computational models. chesci.com Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.com

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-oxo-4-phenyl quinoline Data extracted from a study on an isomer of the target compound.

| Vibrational Mode | B3LYP | HF | Experimental (IR) |

| N-H Stretch | 3604 | 3717 | 3265 |

| C=O Stretch | 1714 | 1793 | 1658 |

| C-H Stretch (Aromatic) | 3150-3050 | 3180-3100 | 3100-3000 |

Source: Adapted from reference chesci.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis and Potential Energy Surface (PES) mapping are computational techniques used to explore the different possible spatial arrangements (conformers) of a molecule and their relative energies.

For this compound, a key conformational variable is the dihedral angle defined by the rotation around the single bond connecting the phenyl group to the quinolinone core. By systematically rotating this bond and calculating the energy at each step, a PES can be generated. This map reveals the most stable (lowest energy) conformation and the energy barriers required to transition between different conformers. Such analyses, although not specifically detailed for the title compound in available literature, are standard procedures in computational drug design to understand how a molecule might adapt its shape to fit into a receptor's binding site.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com These global reactivity descriptors are derived from conceptual DFT and include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).

Global Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Global Electrophilicity (ω): An index of a molecule's ability to accept electrons (ω = μ²/2η).

These descriptors are invaluable for comparing the reactivity of different derivatives within a chemical series and for understanding their electronic behavior in chemical reactions. lew.roresearchgate.net

Table 4: Calculated Quantum Chemical Descriptors for a Quinoline Derivative Data for Phenyl-7,8-dihydro- lew.rovulcanchem.com-dioxolo[4,5-g]quinolin-6(5H)-one

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 0.43 |

| Chemical Potential (μ) | -2.89 |

| Global Hardness (η) | 2.46 |

| Global Electrophilicity (ω) | 1.70 |

Source: Adapted from references lew.roresearchgate.net

Structure Activity Relationship Sar Studies and Biological Target Engagement of 3 Phenyl 2 1h Quinolinone Derivatives

Design Principles and Molecular Scaffolds for Biological Activity Modulation

The design of biologically active molecules based on the 3-phenyl-2(1H)-quinolinone scaffold often involves the strategic modification of its core structure to optimize interactions with specific biological targets. The quinolinone core itself is a key pharmacophore, with the lactam function (the cyclic amide within the quinolinone ring) playing a crucial role in target engagement. researchgate.net The 2-quinolone scaffold is also investigated for its intrinsic photoactive properties, finding applications in luminescent materials and cationic metal sensors. researchgate.net

Key design principles for modulating the biological activity of this compound derivatives include:

Scaffold Hopping: Replacing a known active scaffold with the this compound core can lead to novel compounds with improved properties. For instance, by replacing the 2-aromatic ring of 2-phenyl-4-quinolone (2-PQ) derivatives, which are known antimitotic agents, with a 4-aromatic ring, a new class of anticancer drugs, 4-phenyl-2-quinolones (4-PQs), was developed. mdpi.com These 4-PQs mimic the structure of podophyllotoxin (B1678966) (PPT) analogs and act as apoptosis stimulators. mdpi.com

Introduction of Key Functional Groups: The addition of specific functional groups at various positions of the quinolinone ring system can significantly enhance biological activity. For example, the introduction of a fluorine atom at the 6-position of the quinolin-4-one skeleton led to the development of second-generation quinolone antibiotics with an improved spectrum of activity. mdpi.com

Multi-target Drug Design: Designing molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases like cancer. nih.gov The this compound scaffold has been utilized to develop dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met tyrosine kinases (TKs), both of which are implicated in cancer progression. nih.gov

The versatility of the this compound scaffold allows for its incorporation into a variety of molecular frameworks to achieve desired biological effects. These scaffolds are often designed to mimic the interactions of known ligands with their biological targets, while offering improved pharmacokinetic and pharmacodynamic properties.

Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolinone core and the phenyl ring. SAR studies have provided valuable insights into how different substituents influence the potency and selectivity of these compounds.

Influence of Phenyl Ring Substitutions on Biological Activity

Substitutions on the phenyl ring at the C-3 position of the quinolinone core can have a profound impact on biological activity. The electronic and steric properties of these substituents play a crucial role in determining the compound's affinity for its target.

For instance, in a series of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones evaluated as 5-HT2 antagonists, the introduction of an electron-donating methoxy (B1213986) group (-OCH3) at the ortho-position of the C-3 phenyl ring decreased potency compared to the unsubstituted compound. nih.gov Conversely, the presence of an electron-withdrawing chloro group at the ortho-position resulted in the most potent compound in the series. nih.gov Di-substitution with methyl groups at the 2,4- and 2,6-positions yielded the least potent compounds, highlighting the importance of the substitution pattern. nih.gov

In another study on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone as tubulin polymerization inhibitors, substitutions with one or more fluorine atoms on both the quinolone backbone and the phenyl ring were investigated. nih.gov The results indicated that the placement of fluorine atoms significantly influenced the cytotoxic activity of the compounds against cancer cell lines. nih.gov

Impact of N-Substitutions on Receptor/Enzyme Binding

Modification of the nitrogen atom at the N-1 position of the quinolinone ring is a common strategy to modulate the biological activity of these compounds. N-substitution can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its ability to bind to receptors or enzymes.

In a study of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives as sigma receptor ligands, it was found that substitution on the nitrogen atom of the secondary amine with bulky alkyl groups, such as propyl or 2-methyl-2-butene, led to an increase in binding affinity for σ receptors. semanticscholar.org This is consistent with observations for other classes of compounds where N-substitution enhances receptor binding. semanticscholar.org

Role of Functionalization at the Quinolinone Core Positions (e.g., C-3, C-4)

Functionalization at various positions of the quinolinone core, particularly at the C-3 and C-4 positions, is a key strategy for fine-tuning the biological activity of this compound derivatives.

In the case of 4-substituted-3-phenylquinolin-2(1H)-ones acting as NMDA receptor antagonists, the nature of the substituent at the C-4 position is critical for activity. acs.org While a 4-hydroxy group confers potent anticonvulsant activity, replacing it with an amino group significantly reduces binding affinity. acs.org However, the introduction of neutral hydrogen bond-accepting groups at the 4-position can restore or even enhance activity, providing evidence for a hydrogen bond interaction between the ligand and the receptor. acs.org

The functionalization of the C-3 position has also been explored. For example, the introduction of a carboxamide moiety at this position has been shown to be present in many biologically relevant compounds. chemrxiv.org

Target Identification and Molecular Mechanism of Action Investigations (In Vitro/In Silico)

Identifying the specific molecular targets of this compound derivatives and elucidating their mechanisms of action are crucial steps in the drug discovery process. In vitro and in silico methods are widely used for this purpose.

Enzyme Inhibition Studies (e.g., Kinases, Tyrosine Kinases, Methyltransferases)

Many this compound derivatives have been found to exert their biological effects by inhibiting the activity of various enzymes, including kinases, tyrosine kinases, and methyltransferases.

Kinase and Tyrosine Kinase Inhibition:

The quinazolinone scaffold, a close relative of the quinolinone core, is a well-known pharmacophore for kinase inhibitors. researchgate.net Several clinically used tyrosine kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are based on this scaffold. researchgate.net The nitrogen atoms in the heterocyclic ring can form hydrogen bonds with key residues in the hinge region of the kinase domain, which is a common feature of many kinase inhibitors. nih.gov

Derivatives of 3-phenylquinazolin-2,4(1H,3H)-dione have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Docking studies have shown that the α-oxo moiety in the quinazoline (B50416) ring forms a hydrogen bond with a methionine residue in the adenine (B156593) region of the c-Met TK. nih.gov

Methyltransferase Inhibition:

Quinoline-based compounds have also been identified as inhibitors of DNA methyltransferases (DNMTs). biorxiv.org For example, the quinoline-based compound SGI-1027 inhibits the activity of several mammalian and bacterial DNMTs. biorxiv.org Further studies have shown that some of these quinoline-based analogs can also inhibit other enzymes that act on DNA, such as polymerases and base excision repair glycosylases. biorxiv.org A novel non-nucleoside DNMT inhibitor, MC3343, which is a quinoline (B57606) derivative, has shown promise as an adjuvant in osteosarcoma therapy. aacrjournals.org

Receptor Ligand Binding Studies (e.g., TSPO, P2X7R)

While direct ligand binding studies for the this compound scaffold specifically with the Translocator Protein (TSPO) and the P2X7 purinoreceptor (P2X7R) are not extensively detailed in available literature, the broader quinoline class has been a fruitful area of investigation for these targets. This suggests the quinoline core is a suitable template for designing ligands for these receptors.

Translocator Protein (TSPO): TSPO, an 18 kDa protein on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and a target for anxiolytic and neuroprotective agents. mdpi.comnih.govnih.gov Research into structurally related compounds demonstrates the potential of the quinoline framework for high-affinity TSPO binding. For instance, a series of pyrazolo[3,4-b]quinoline derivatives, which share a fused heterocyclic system with the quinolinone core, have been synthesized and shown to possess high affinity for TSPO. acs.orgresearchgate.net In one study, 2-(4-methyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]quinolin-9(3H)-yl)acetamide isomers were developed that displayed significant TSPO affinity, providing new templates and structure-affinity relationship data for further development. acs.orgresearchgate.net Similarly, N,N-diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide, a quinoline-2-carboxamide (B1208818) derivative, was found to have an excellent binding affinity (Ki) of 12.0 nM, comparable to the prototypical TSPO imaging agent PK11195. researchgate.net These findings underscore the quinoline nucleus as a viable scaffold for developing potent TSPO ligands.

P2X7 Receptor (P2X7R): The P2X7R is an ATP-gated ion channel primarily found on immune cells and is implicated in inflammation and pain. nih.govnih.gov Antagonists of this receptor are of significant therapeutic interest. The quinoline scaffold has proven effective in the design of potent P2X7R antagonists. A notable example is A-804598 (2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine), a competitive and selective antagonist with high affinity for rat, mouse, and human P2X7 receptors, with IC50 values of 10 nM, 9 nM, and 11 nM, respectively. nih.govresearchgate.net Although structurally distinct from this compound, the success of such quinoline-based compounds validates the core as a critical pharmacophore for P2X7R antagonism.

Interaction with Cellular Components (e.g., Microtubule Polymerization Inhibition)

A primary mechanism of action for the anticancer activity of this compound derivatives is their interaction with the microtubule network. Numerous studies have identified 2-phenyl-4-quinolones, close isomers and structural relatives, as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.govnih.gov

These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules. mdpi.comaacrjournals.org This interference with microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to halt in mitosis and subsequently undergo apoptosis. nih.goviiarjournals.org For example, the synthetic quinolone analogue CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) was shown to potently inhibit tubulin polymerization both in vitro and in vivo, leading to the disruption of the intracellular microtubule network. aacrjournals.org Another 2-phenyl-4-quinolone analogue displayed an inhibitory effect on tubulin polymerization in turbidity assays, confirming that the microtubular cytoskeleton is a key cellular target. nih.goviiarjournals.org The potent activity of these compounds establishes the phenyl-substituted quinolone scaffold as a classic inhibitor of tubulin assembly.

Molecular-Level Insights into Apoptosis Induction and Cell Cycle Modulation

Consistent with their role as antimicrotubule agents, this compound derivatives are potent inducers of cell cycle arrest and apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest in the G2/M phase of the cell cycle. mdpi.comnih.govrsc.org

At the molecular level, this G2/M arrest is mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with these quinolone analogues leads to an increase in the expression of Cyclin B1 and the activation of Cyclin-Dependent Kinase 1 (Cdk1). nih.govnih.gov Cdk1 activation is further promoted by the dephosphorylation of its inhibitory Tyr-15 residue and the dephosphorylation of Ser-216 on Cdc25c, a phosphatase that activates Cdk1. nih.gov

Following prolonged mitotic arrest, cells are driven into apoptosis through both intrinsic and extrinsic pathways. iiarjournals.org This programmed cell death is characterized by a cascade of molecular events, as detailed in the table below.

| Protein Family | Specific Protein | Effect of Quinolone Treatment | Reference |

|---|---|---|---|

| Bcl-2 Family | Bax (Pro-apoptotic) | Upregulation / Increased Levels | iiarjournals.orgnih.gov |

| Bcl-2 (Anti-apoptotic) | Downregulation / Decreased Levels | iiarjournals.orgnih.gov | |

| Caspases (Executioners) | Caspase-3 | Activation / Cleavage | nih.govnih.gov |

| Caspase-8 | Activation / Cleavage | nih.govnih.gov | |

| Caspase-9 | Activation / Cleavage | iiarjournals.org | |

| Other Apoptotic Factors | PARP | Cleavage | nih.gov |

| Cytochrome c | Release from Mitochondria | iiarjournals.org | |

| AIF (Apoptosis-Inducing Factor) | Nuclear Translocation | nih.goviiarjournals.org |

In Silico Modeling for Ligand-Target Interactions and Binding Site Prediction

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that have been extensively used to elucidate the binding modes of this compound derivatives with their biological targets. mdpi.comnih.govekb.eg These in silico methods provide crucial insights into ligand-protein interactions at the atomic level, guiding the rational design of more potent and selective analogues.

Docking studies have successfully predicted the binding of quinolone derivatives within the active sites of various protein targets. For instance, simulations of 4-phenyl-2-quinolone derivatives docked into the colchicine-binding site of tubulin revealed key interactions responsible for their antimicrotubule activity. mdpi.com Similarly, docking of N-phenyl-2-quinolone-3-carboxamide derivatives into the PI3Kα binding site showed engagement with key residues. In another study, a series of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives were docked into the EGFR tyrosine kinase domain, where they exhibited well-conserved hydrogen bonding with amino acid residues in the active pocket, with one compound showing a higher MolDock score (-137.813) than the standard drug Imatinib (-119.354). nih.gov

Molecular dynamics (MD) simulations further refine these static docking poses, providing information on the stability of the ligand-protein complex over time. MD studies can confirm the persistence of key interactions and assess the conformational changes in both the ligand and the protein upon binding.

| Quinolone Derivative Class | Target Protein | Key Insights from Docking/MD | Reference |

|---|---|---|---|

| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR Tyrosine Kinase | Hydrogen bonding in the active pocket; higher MolDock score than Imatinib. | nih.gov |

| 4-Phenyl-2-quinolone derivatives | Tubulin (Colchicine site) | Prediction of binding modalities consistent with antimicrotubule activity. | mdpi.com |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | Hydrophobic interactions with TRP229 and hydrogen bonds with LYS 101. | nih.gov |

| 3-Formyl-2(1H)-quinolinone Schiff bases | Various microbial enzymes | Prediction of binding interactions to explain antimicrobial activity. | ekb.egresearchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. For quinolone derivatives, pharmacophore models have been successfully generated to identify novel inhibitors for various targets. nih.govtandfonline.comrsc.org

The process begins with a set of known active compounds, from which a common feature pharmacophore hypothesis is generated. These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). acs.org For example, a pharmacophore model for quinoline-based Tpl2 kinase inhibitors identified a five-point model (ADRRR) as crucial for activity. tandfonline.com Another model for DNA gyrase B inhibitors included HBA, HBD, HY, AR, and halogen bond donor features. nih.gov

Once validated, these pharmacophore models serve as 3D queries for virtual screening of large compound databases like ZINC or ChEMBL. nih.govrsc.org This process filters vast chemical libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. The retrieved hits are often further filtered using molecular docking and ADME predictions to select the most promising candidates for synthesis and biological evaluation, significantly accelerating the discovery of new lead compounds. rsc.org

Development of this compound Analogs for Specific Biological Activities

The development of novel this compound analogues is a dynamic area of research, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties. innovareacademics.innih.govdovepress.com Synthetic chemists employ various strategies to modify the core scaffold, leading to diverse libraries of compounds for biological evaluation.

Synthetic routes often involve multi-step sequences. A common strategy is the use of the Vilsmeier-Haack reaction on N-aryl acetamides to produce 2-chloro-3-formyl quinolines, which are versatile intermediates for further functionalization. innovareacademics.in Another approach is the Claisen-Schmidt condensation to synthesize quinolinone-chalcone hybrids. ekb.eg

Structure-activity relationship (SAR) studies guide the rational design of these new analogues. slideshare.net For instance, research on 2-phenyl-4-quinolones as antimicrotubule agents revealed that substitutions at the 3'-position of the phenyl ring could increase activity, while substitutions at the 4'-position were generally detrimental. nih.gov In the development of FGFR1 inhibitors, it was found that small substituents on the side chain of 3-vinyl-quinoxalin-2(1H)-one were more effective than larger groups. dovepress.com By systematically altering substituents on both the quinolinone nucleus and the pendant phenyl ring, researchers can fine-tune the biological activity profile of the resulting compounds, leading to the identification of optimized candidates for specific therapeutic applications, from anticancer to antimicrobial agents. nih.govmdpi.com

Antimicrobial Activity Investigations

Derivatives of the 2(1H)-quinolinone core have been investigated for their potential to combat microbial infections. niscpr.res.insapub.org SAR studies have revealed that the introduction of different substituents on both the quinolinone and the phenyl rings can significantly modulate their antimicrobial efficacy.

For instance, a series of 5-substituted-N-(substituted-2H- slideshare.netacs.orgoxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides were synthesized and screened for their activity against various bacteria and fungi. niscpr.res.in The results indicated that the nature and position of the substituent on the indole (B1671886) and quinoline moieties played a crucial role in determining the antimicrobial spectrum and potency. Specifically, compounds were tested against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. niscpr.res.in

Another study focused on Schiff base derivatives of 3-formyl-2(1H)-quinolinone and related chalcones. ekb.eg These compounds were evaluated for their antimicrobial activity, with the structural modifications involving the condensation of the 3-formyl-2-quinolinone with various primary amines. ekb.eg The resulting Schiff bases and their chalcone (B49325) derivatives demonstrated varied levels of antimicrobial activity, highlighting the importance of the imine linkage and the substitution pattern on the appended aromatic rings.

Furthermore, research into 4-hydroxy-2(1H)-quinolone derivatives has shown that substitutions at the C3 position can lead to compounds with significant antibacterial properties. brieflands.com The evaluation of these compounds against both Gram-positive (Bacillus anthracis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria has provided valuable insights into the structural requirements for broad-spectrum antibacterial activity. brieflands.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Modifications | Tested Organisms | Key Findings | Reference |

|---|---|---|---|---|

| 5-substituted-N-(substituted-2H- slideshare.netacs.orgoxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides | Varied substituents on indole and quinoline rings | S. aureus, E. coli, B. subtilis, A. niger, C. albicans | Substituent nature and position significantly impact antimicrobial spectrum. | niscpr.res.in |

| 3-Formyl-2(1H)-quinolinone Schiff Bases and Chalcones | Condensation with various primary amines and subsequent chalcone formation | Not specified | Imine linkage and aromatic substitution patterns are crucial for activity. | ekb.eg |

| 4-Hydroxy-2(1H)-quinolone derivatives | Substitutions at the C3 position | B. anthracis, S. aureus, E. coli | C3 substitutions are important for broad-spectrum antibacterial activity. | brieflands.com |

Antimalarial Activity Studies

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. globalresearchonline.net Research into this compound derivatives has identified promising candidates with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

SAR studies have shown that modifications at the C3 and C6 positions of the quinolone ring are particularly important. For example, replacing the n-heptyl chain at C3 of the parent compound endochin (B1671275) with a phenyl group, and introducing a chlorine atom at C6, resulted in a derivative with improved aqueous solubility, microsomal stability, and enhanced potency against the TM90-C2B strain of P. falciparum. nih.gov This compound also demonstrated a lack of cross-resistance with atovaquone (B601224), a key advantage in overcoming drug-resistant malaria. nih.gov

Further modifications, such as the introduction of a trifluorotoluene moiety at C3 and a chlorine atom at C6, yielded P4Q-158, a compound with potent in vitro activity against the liver stage of the Plasmodium berghei parasite. nih.gov While slightly less potent than atovaquone against the liver stage, P4Q-158 showed strong activity against the liver stage of P. falciparum. nih.gov

A series of 3-phenyl-2-thioxothiazolidin-4-one derivatives were also synthesized and evaluated for their in-vitro antimalarial activity against a resistant strain of P. falciparum. innovareacademics.inresearchgate.net The results showed that several of these compounds exhibited significant activity, with one compound, MF9, showing the most promise with an IC50 value of 0.85 µg/ml. innovareacademics.inresearchgate.net

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound | Modifications from Endochin | Tested Strain/Stage | IC50/EC50 | Key Advantages | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-4(1H)-quinolone analog | n-heptyl at C3 replaced by phenyl; H at C6 replaced by Cl | P. falciparum (TM90-C2B) | 15.3 nM | Improved solubility, stability, and no cross-resistance with atovaquone. | nih.gov |

| P4Q-158 | n-heptyl at C3 replaced by trifluorotoluene; H at C6 replaced by Cl | P. berghei (liver stage) | 3.07 nM | Potent against liver stages of both P. berghei and P. falciparum. | nih.gov |

| MF9 (3-phenyl-2-thioxothiazolidin-4-one derivative) | - | P. falciparum (resistant strain) | 0.85 µg/ml | Identified as a promising lead for further investigation. | innovareacademics.inresearchgate.net |

Anticancer Activity and Cytotoxicity Screening (in vitro cell lines)

The this compound scaffold has emerged as a promising template for the development of novel anticancer agents. preprints.org Extensive in vitro screening against various cancer cell lines has revealed that specific substitutions on the quinolinone and phenyl rings can lead to potent and selective cytotoxic effects. researchgate.netmdpi.comrsc.org

A study on 4-phenyl-2-quinolone (4-PQ) derivatives showed that compounds with 5,6,7-methoxy substitutions on the quinolinone ring displayed significant anti-proliferative activity against COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines. mdpi.com Notably, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one exhibited excellent anticancer activity, with IC50 values of 0.32 μM against COLO205 and 0.89 μM against H460 cells. mdpi.com

In another study, a series of 3-phenylquinolinylchalcone derivatives were designed and synthesized. researchgate.net One of these compounds, (E)-3-[3-(4-methoxyphenyl)quinolin-2yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed potent inhibitory activity against the growth of MCF-7, MDA-MB-231, and SKBR-3 breast cancer cell lines, with IC50 values of 1.05, 0.75, and 0.78 µM, respectively, while showing no obvious cytotoxicity to normal cells. researchgate.net

Furthermore, research on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone has identified compounds with micromolar IC50 values against various cancer cell lines. nih.gov The most active of these, 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one, was found to inhibit mitosis, suggesting that its anticancer activity is associated with its ability to inhibit microtubule formation. nih.gov

A series of 2-arylquinolines and their tetrahydroquinoline derivatives were also prepared and tested for cytotoxicity against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines. rsc.org The 2-arylquinoline derivatives generally displayed better activity profiles than their saturated counterparts, with some compounds showing selective cytotoxicity against specific cell lines. rsc.org

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound Type | Key Substitutions | Cancer Cell Line(s) | IC50 Value(s) | Reference |

|---|---|---|---|---|

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | 6-methoxy on quinolinone, 3'-methoxy on phenyl | COLO205, H460 | 0.32 μM, 0.89 μM | mdpi.com |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Chalcone derivative | MCF-7, MDA-MB-231, SKBR-3 | 1.05 μM, 0.75 μM, 0.78 μM | researchgate.net |

| 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one | Fluorinated with a thiophenyl group | Various | Micromolar range | nih.gov |

| 2-Arylquinoline derivatives | Varied aryl groups at C2 | HeLa, PC3 | Varied | rsc.org |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound derivatives have also been a subject of investigation. preprints.org SAR studies in this area have focused on identifying structural features that contribute to the inhibition of inflammatory pathways.